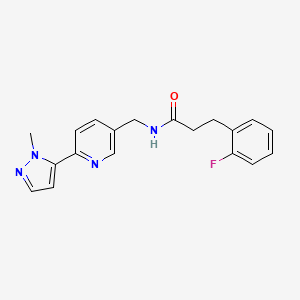

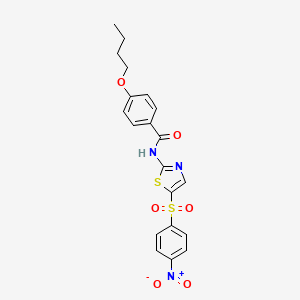

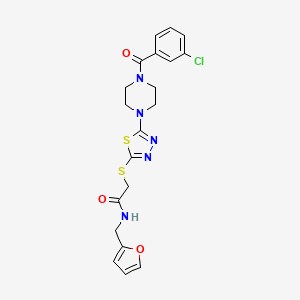

![molecular formula C18H19ClN2O5S B2937820 3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 922058-46-6](/img/structure/B2937820.png)

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used to determine the structures of complex organic molecules .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The presence of functional groups like the sulfonamide and the oxazepine ring could make the compound reactive under certain conditions .Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can often be predicted using computational chemistry if they have not been measured experimentally .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Research on similar sulfonamide-based compounds has demonstrated their effectiveness in inhibiting human carbonic anhydrases, which are enzymes involved in many physiological and pathological processes. For example, unprotected primary sulfonamide groups have facilitated the construction of polycyclic [1,4]oxazepine-based structures showing strong inhibition against therapeutically relevant human carbonic anhydrases. This suggests potential applications in designing inhibitors for treating conditions like glaucoma, epilepsy, and certain types of tumor growths (Sapegin et al., 2018).

Photodynamic Therapy for Cancer Treatment

The compound's structure bears resemblance to molecules that have shown promise in photodynamic therapy (PDT) applications. For instance, research on new zinc phthalocyanine derivatives substituted with similar benzenesulfonamide groups has highlighted their high singlet oxygen quantum yield, making them potent photosensitizers for PDT in cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antifungal Activities

Compounds featuring the benzenesulfonamide moiety have been explored for their antimicrobial and antifungal properties. A series of novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety demonstrated in vitro anti-HIV and antifungal activities, suggesting potential for developing new therapeutic agents against infectious diseases (Zareef et al., 2007).

Novel Heterocyclic Constructions

The chemistry of sulfonamide compounds has been leveraged to create novel heterocyclic structures with potential pharmacological applications. Techniques involving aromatic nucleophilic substitution combined with ring-forming cascades have been employed to construct rare and complex heterocyclic systems like dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines, indicating the versatility of sulfonamide derivatives in synthetic organic chemistry (Sapegin et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O5S/c1-18(2)10-26-16-6-4-11(8-14(16)20-17(18)22)21-27(23,24)12-5-7-15(25-3)13(19)9-12/h4-9,21H,10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXCPDIEVZFHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

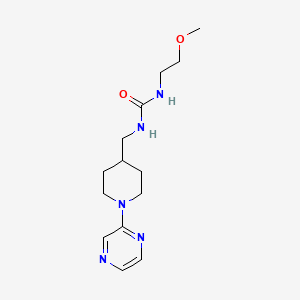

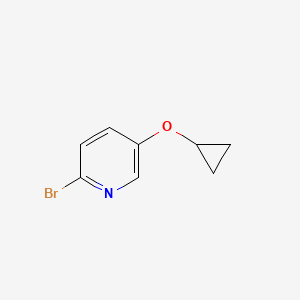

![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B2937737.png)

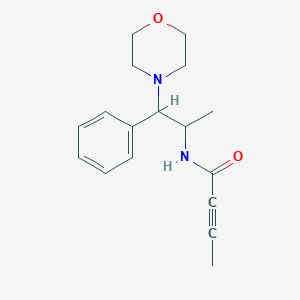

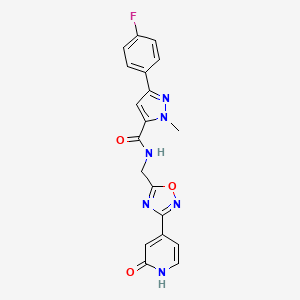

![[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B2937744.png)

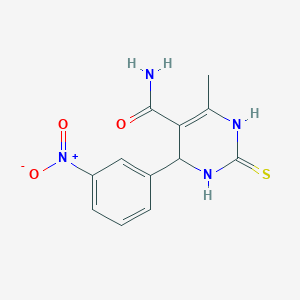

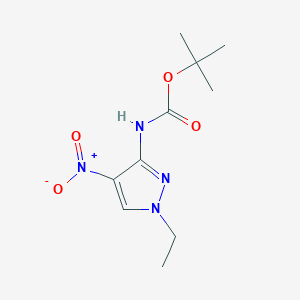

![N-[3-(N-methylmethanesulfonamido)propyl]-2-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}acetamide](/img/structure/B2937745.png)

![4-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2937746.png)

![2-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B2937758.png)